molecular formula C5H7F3N2O3S B8122853 1-MethylimidazoleTrifluoromethanesulfonate

1-MethylimidazoleTrifluoromethanesulfonate

Cat. No.: B8122853
M. Wt: 232.18 g/mol
InChI Key: QSIFOTQDNVCTTM-UHFFFAOYSA-N
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Preparation Methods

1-MethylimidazoleTrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . Industrial production methods often utilize continuous flow reaction apparatus and specific catalysts to optimize the synthesis process .

Chemical Reactions Analysis

1-MethylimidazoleTrifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-MethylimidazoleTrifluoromethanesulfonate involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The compound’s effects are mediated through its ability to stabilize transition states and facilitate chemical transformations .

Properties

IUPAC Name

1-methylimidazole;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIFOTQDNVCTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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